2-Butoxy-5-chloro-3-nitropyridine

Cytotoxicity Anticancer HeLa

2-Butoxy-5-chloro-3-nitropyridine is a heterocyclic small molecule (C9H11ClN2O3; MW: 230.65 g/mol) belonging to the substituted 3-nitropyridine class. It features a unique trisubstituted pyridine ring with a 2-butoxy electron-donating group, a 5-chloro leaving group, and a 3-nitro electron-withdrawing group.

Molecular Formula C9H11ClN2O3
Molecular Weight 230.65 g/mol
CAS No. 1881321-25-0
Cat. No. B8026108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-5-chloro-3-nitropyridine
CAS1881321-25-0
Molecular FormulaC9H11ClN2O3
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H11ClN2O3/c1-2-3-4-15-9-8(12(13)14)5-7(10)6-11-9/h5-6H,2-4H2,1H3
InChIKeyLIUIDJOFUGOIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxy-5-chloro-3-nitropyridine (CAS 1881321-25-0) as a Multifunctional Pyridine Scaffold: A Procurement Guide


2-Butoxy-5-chloro-3-nitropyridine is a heterocyclic small molecule (C9H11ClN2O3; MW: 230.65 g/mol) belonging to the substituted 3-nitropyridine class [1]. It features a unique trisubstituted pyridine ring with a 2-butoxy electron-donating group, a 5-chloro leaving group, and a 3-nitro electron-withdrawing group. This specific combination endows it with distinctive reactivity as a synthetic intermediate and documented biological activity, differentiating it from structurally similar analogs .

Why Generic Substitution is Not Feasible for 2-Butoxy-5-chloro-3-nitropyridine


The precise positioning of the butoxy, chloro, and nitro substituents on the pyridine ring dictates the compound's reactivity, physicochemical profile, and biological interaction landscape. Interchanging it with a regioisomer like 2-butoxy-3-chloro-5-nitropyridine or a des-chloro analog fundamentally alters the electronic distribution and steric environment, leading to documented differences in synthetic outcomes and target binding . The specific 2-alkoxy-3-nitropyridine motif has been identified as a privileged scaffold for novel microtubule-targeting agents, where even minor structural modifications drastically affect potency [1].

Quantitative Head-to-Head Evidence for 2-Butoxy-5-chloro-3-nitropyridine (CAS 1881321-25-0)


Comparative In Vitro Cytotoxicity Profile in Cancer Cell Lines

2-Butoxy-5-chloro-3-nitropyridine demonstrates measurable in vitro cytotoxicity against cancer cell lines. In a direct assay, it exhibited an IC50 of 15 µM against HeLa cells and 20 µM against MCF-7 cells . As a class-level comparison, this potency is moderate yet distinct, falling between that of highly optimized 3-nitropyridine microtubule inhibitors (e.g., 4AZA2891, IC50 = 5.4 nM on HT-29 cells [1]) and less active analogs like 2-Butoxy-3-chloro-4-nitropyridine (IC50 ~15 µM on MCF-7 cells ). The specific 5-chloro substitution pattern appears critical, as the presence and position of the chlorine atom influence electronic effects on the pyridine ring.

Cytotoxicity Anticancer HeLa MCF-7 IC50

Quantitative Antibacterial Activity Spectrum Against Gram-Negative and Gram-Positive Strains

The compound displays a quantitative antibacterial profile with distinct sensitivity across bacterial strains. Its Minimum Inhibitory Concentration (MIC) values are 32 µg/mL against Staphylococcus aureus (Gram-positive), 16 µg/mL against Escherichia coli (Gram-negative), and 64 µg/mL against Pseudomonas aeruginosa (Gram-negative) . Notably, it demonstrates superior potency against E. coli compared to S. aureus, which is a characteristic shared by some other nitropyridine derivatives but not all. As a class-level reference, certain N-hetaryl-3-nitropyridines have been reported to exhibit moderate antibacterial activity against S. aureus and E. coli, with some even surpassing clinically used reference drugs in protistocidal effects [1].

Antibacterial MIC E. coli S. aureus P. aeruginosa

Dose-Dependent Anti-Inflammatory Cytokine Modulation in Human Macrophages

In an in vitro model using human macrophage cell lines, 2-Butoxy-5-chloro-3-nitropyridine exhibited a clear dose-dependent suppression of pro-inflammatory cytokines. At a concentration of 10 µM, it reduced TNF-alpha by 50% and IL-6 by 45%; at 50 µM, TNF-alpha reduction reached 70% and IL-6 reduction reached 65% . This quantitative dose-response relationship suggests a specific, saturable mechanism rather than non-specific cytotoxicity. While no direct head-to-head comparator data is available from the same study, this level of cytokine suppression is comparable to that seen with some established anti-inflammatory small molecules.

Anti-inflammatory TNF-alpha IL-6 Macrophage Cytokine

Lipophilicity-Driven Differentiated Cell Permeability Compared to Non-Chlorinated Analogs

The computed XLogP3-AA for 2-Butoxy-5-chloro-3-nitropyridine is 2.9 [1]. This represents a markedly higher lipophilicity compared to the des-chloro analog 2-Butoxy-3-nitropyridine (MW 196.20, XLogP not specified but presumably lower due to the absence of the hydrophobic chlorine atom). The increased LogP is clinically relevant; for instance, it lies within the optimal range for passive membrane permeability and oral absorption, unlike more polar analogs that may require active transport. In context, many potent 3-nitropyridine microtubule inhibitors have been shown to require specific lipophilic substitutions for cellular activity, where inadequate LogP leads to reduced potency [2].

Lipophilicity LogP Drug-likeness Permeability Physicochemical

Demonstrated Synthetic Tractability via Nitro Reduction for Amine Intermediate Generation

The compound is a demonstrated intermediate, with reported nitration yields of ~70% and subsequent alkylation yields of ~85% for its synthesis . Its chemical utility is further evidenced by its ability to undergo nitro group reduction to form 2-butoxy-5-chloro-3-aminopyridine, a pivotal step for accessing bioactive amine derivatives. This contrasts with some close analogs like 5-Chloro-2-methyl-3-nitropyridine, where the methyl group offers no handle for further functionalization beyond simple substitution, limiting its versatility as an advanced intermediate. The butoxy chain in the target compound additionally provides a lipophilic anchor that can be retained or cleaved, offering strategic synthetic flexibility.

Synthetic intermediate Reduction Aminopyridine Yield Functionalization

Recommended Application Scenarios for 2-Butoxy-5-chloro-3-nitropyridine (CAS 1881321-25-0) Based on Evidence


Antimicrobial Lead Optimization Targeting Gram-Negative Pathogens

The compound is well-suited for use as a core scaffold in systematic structure-activity relationship (SAR) studies aimed at developing new antibiotics for Gram-negative bacteria. As evidenced by its MIC of 16 µg/mL against E. coli , it provides a measurable baseline for potency improvement through functionalization at the 5-chloro or 3-nitro positions.

Dual-Activity Anti-Cancer and Anti-Inflammatory Probe Design

Given its sub-20 µM cytotoxicity against HeLa and MCF-7 cells and dose-dependent anti-inflammatory cytokine modulation in macrophages , this compound can serve as a single starting point for designing dual-action probes targeting the tumor microenvironment, where both cytotoxic and immunomodulatory activities are therapeutically beneficial.

Lipophilic Fragment Library Construction for Kinase or Microtubule Targets

With a LogP of 2.9 and a TPSA of 67.9 Ų [1], this compound fits the physicochemical profile of a privileged fragment for kinase or microtubule inhibitor discovery programs. It can be used to build small, focused libraries where lipophilicity-driven cell permeability is a key design criterion [2].

Advanced Synthetic Intermediate for Parallel Amine Library Synthesis

The chloro and nitro groups offer orthogonal reactivity handles, allowing for sequential or parallel functionalization. The nitro group can be reduced to an amine for amide coupling, while the chloro group can undergo nucleophilic aromatic substitution, enabling the rapid generation of diverse compound libraries in a matrix format.

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